1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid
Description
1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 3,6-dimethylpyrazine moiety. Pyrazine derivatives are known for their diverse pharmacological and chemical applications, often serving as key intermediates in drug discovery. The carboxylic acid group enhances solubility and enables further functionalization, making this compound a versatile scaffold for medicinal chemistry and materials science.
Properties
CAS No. |
606106-86-9 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(3,6-dimethylpyrazin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-8-7-13-9(2)11(14-8)15-5-3-10(4-6-15)12(16)17/h7,10H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
USESYLLQFQOXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCC(CC2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process .
Chemical Reactions Analysis
1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: The compound can be used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring and pyrazine moiety can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Heterocycle Variations
- Pyrazine vs. Pyridine/Pyrimidine/Pyridazine : The target compound’s pyrazine ring (two nitrogen atoms at 1,4-positions) differs from pyridine (one nitrogen), pyrimidine (two nitrogens at 1,3-positions), and pyridazine (two adjacent nitrogens). Pyrazine derivatives often exhibit unique electronic properties, influencing binding affinity in biological systems .
- Substituent Effects :
- Electron-withdrawing groups (e.g., CF₃ in , nitro in ) increase reactivity and polarity, enhancing interactions with biological targets.
- Alkoxy groups (methoxy in , ethoxy in ) improve solubility and modulate lipophilicity.
- Aromatic extensions (3-methylphenyl in ) may enhance steric bulk, affecting receptor selectivity.
Physicochemical Properties
- Molecular Weight : Analogs range from 237.26 (methoxy-pyrimidine) to 301.33 (sulfonyl-fluorobenzyl), with the target compound likely falling within this spectrum. Lower molecular weight analogs (e.g., ) are favorable for drug-likeness per Lipinski’s rules.
- Melting Points : The trifluoromethyl-pyridine derivative has a defined mp of 162–164°C, suggesting crystalline stability, while sulfonamide derivatives (e.g., ) may exhibit higher thermal stability due to rigid sulfonyl linkages.
Biological Activity
1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a 3,6-dimethylpyrazine moiety and a carboxylic acid functional group. Its molecular formula is , indicating the presence of nitrogen and oxygen which are crucial for its biological activity.
Biological Activity Overview
Research has indicated that 1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral infections by interfering with viral entry mechanisms.
- Analgesic Effects : Piperidine derivatives have shown promise in pain management through modulation of endogenous lipid pathways.
The biological effects of 1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid can be attributed to its interaction with specific molecular targets:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have been identified as selective FAAH inhibitors, which increase levels of endocannabinoids involved in pain modulation and inflammation .
- Viral Entry Inhibition : The compound's structural features may allow it to interact with viral proteins, blocking their ability to enter host cells.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the compound's efficacy against various biological targets. For instance:
| Compound | Target | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid | EBOV | TBD | TBD |
These results indicate that structural modifications can enhance potency against specific targets.
Case Studies
In a recent study focusing on piperidine derivatives, researchers synthesized various analogs and evaluated their biological activities. The findings highlighted the potential of 1-(3,6-Dimethylpyrazin-2-yl)piperidine-4-carboxylic acid as an effective antiviral agent against Ebola virus (EBOV) through mechanisms involving inhibition of viral entry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
